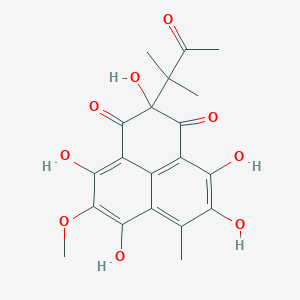
glycitein 7-O-beta-D-(2'',4'',6''-O-triacetyl)glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycitein 7-O-beta-D-(2'',4'',6''-O-triacetyl)glucopyranoside is a glycosyloxyisoflavone that is the 2'',4'',6''-O-triacetyl- derivative of glycitin. It has a role as a plant metabolite. It is an acetate ester, a hydroxyisoflavone, a methoxyisoflavone, a glycosyloxyisoflavone and a monosaccharide derivative. It derives from a glycitin.
Wissenschaftliche Forschungsanwendungen
Glycosides Isolation and Structural Analysis
Research has identified various glycosides from different plant sources, contributing to the understanding of their chemical structures and potential applications. For instance, studies on Glechoma hederacea L. led to the isolation of several glycosides, including compounds structurally related to glycitein 7-O-beta-D-(2'',4'',6''-O-triacetyl)glucopyranoside. These compounds' structures were elucidated through chemical and spectral analysis, enhancing the knowledge of glycosides in scientific research (Yamauchi et al., 2007).
Discovery of Novel Isoflavone Glycosides
The exploration of Pueraria thunbergiana flowers resulted in the identification of new isoflavone glycosides, closely related to glycitein derivatives. This research contributes to the expanding library of isoflavone glycosides, which are crucial in various biological studies (Park et al., 1999).
Role in Diabetic Complications and Aldose Reductase Inhibition
Research on Platycodon grandiflorum's flower constituents, including glycitein-related compounds, has revealed their potential in treating diabetic complications. These studies focus on compounds' inhibitory activity on advanced glycation end products and aldose reductase, which are key in diabetes research (Jang et al., 2010).
Enhancing Nerve Growth Factor-Mediated Neurite Outgrowth
Investigations into Scoparia dulcis have uncovered acetylated flavonoid glycosides, similar to glycitein glucosides, demonstrating activity in enhancing nerve growth factor-mediated neurite outgrowth. This finding is significant in neurobiology and neuropharmacology (Li et al., 2004).
Glycosides in Traditional Medicine and Pharmacology
Studies on various plant species have isolated glycitein-related glycosides, contributing to traditional medicine and pharmacological research. These glycosides' structural elucidation and biological activities provide insights into their therapeutic potential (Merfort & Wendisch, 1987).
Eigenschaften
Molekularformel |
C28H28O13 |
|---|---|
Molekulargewicht |
572.5 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-3,5-diacetyloxy-4-hydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H28O13/c1-13(29)36-12-23-26(38-14(2)30)25(34)27(39-15(3)31)28(41-23)40-22-10-20-18(9-21(22)35-4)24(33)19(11-37-20)16-5-7-17(32)8-6-16/h5-11,23,25-28,32,34H,12H2,1-4H3/t23-,25+,26-,27-,28-/m1/s1 |
InChI-Schlüssel |
AAOWDCXVOOKARC-BYUBTRPSSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)OC(=O)C)O)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)OC(=O)C)O)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



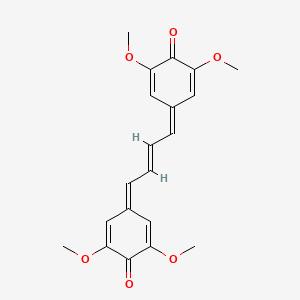
![N-(2-chloro-6-methylphenyl)-7,8-dimethoxyimidazo[1,5-a]quinoxalin-4-amine](/img/structure/B1250151.png)
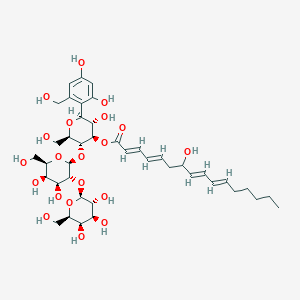

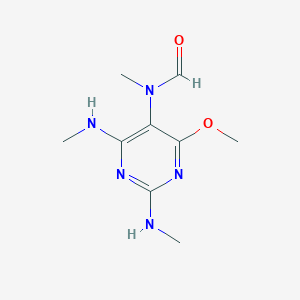

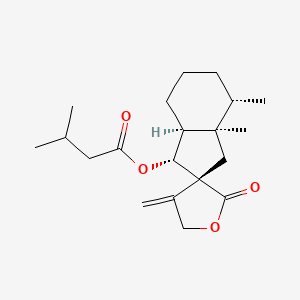
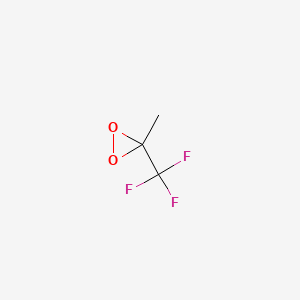
![(R)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepinium](/img/structure/B1250163.png)

![3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propyl N-(2,6-difluorophenyl)carbamate](/img/structure/B1250165.png)


